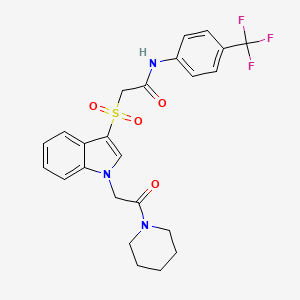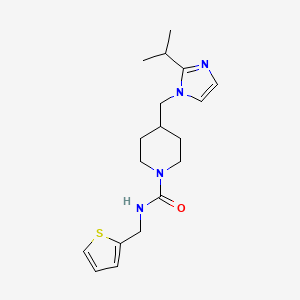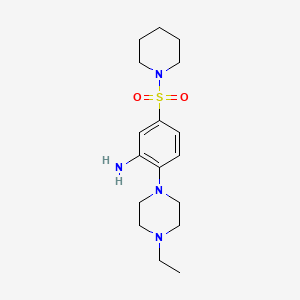
5-chloro-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1H-pyrrole-2-carbaldehyde is a chemical compound with the CAS Number: 1757-28-4 . It has a molecular weight of 129.55 and its IUPAC name is 5-chloro-1H-pyrrole-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for 5-chloro-1H-pyrrole-2-carbaldehyde is 1S/C5H4ClNO/c6-5-2-1-4(3-8)7-5/h1-3,7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-1H-pyrrole-2-carbaldehyde are not available, it’s worth noting that pyrrole-2-carboxaldehydes can undergo various reactions. For instance, they can be oxidized to form 2-pyrrolecarboxylic acid or reduced to form 2-pyrrolecarbinol .Physical And Chemical Properties Analysis
5-chloro-1H-pyrrole-2-carbaldehyde is a solid compound with a molecular weight of 129.55 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
5-Chloro-1H-pyrrole-2-carbaldehyde is a versatile compound in the field of organic synthesis. It has been used in various chemical reactions, including regioselective reactions with nucleophiles. For instance, it reacts with secondary amines by condensation to produce methylene-substituted pyrroles, and its N-alkyl derivatives undergo substitution to yield 5-substituted pyrroles (Zaytsev et al., 2005). Additionally, this compound is involved in the synthesis of various new 3-fluorinated pyrroles, showcasing its significance in developing fluorine-containing organic compounds (Surmont et al., 2009).
Pharmaceutical and Biomedical Applications
In the pharmaceutical and biomedical sectors, 5-Chloro-1H-pyrrole-2-carbaldehyde derivatives are used as intermediates for synthesizing a wide range of compounds. For instance, they have been utilized in the synthesis of pyrrole-2-carbaldehydes, which serve as intermediates for creating diverse oligopyrrole systems, anion receptors in biomedical analysis, and ligands for metal complexes (Mikhaleva et al., 2009). These derivatives are also significant for modifying natural structures such as proteins and lipids, expanding their potential applications in biological studies and drug development.
Materials Science and Nanotechnology
In materials science and nanotechnology, 5-Chloro-1H-pyrrole-2-carbaldehyde has been applied in the creation of advanced materials. A notable example includes its use in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters that exhibit single-molecule magnetic behavior, potentially useful in the development of new magnetic materials (Giannopoulos et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Pyrrole-2-carboxaldehydes, including 5-chloro-1H-pyrrole-2-carbaldehyde, have been isolated from many natural sources, including fungi, plants, and microorganisms . They have various biological functions and are of increasing interest in the field of medicinal chemistry . Future research may focus on exploring their potential uses in pharmaceutical applications .
Eigenschaften
IUPAC Name |
5-chloro-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-2-1-4(3-8)7-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGXLWQDOWTWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B2644049.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)


![2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)



![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2644065.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2644068.png)
![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)